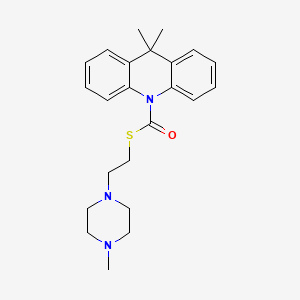
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-methyl-1-piperazinyl)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-methyl-1-piperazinyl)ethyl) ester is a Drug / Therapeutic Agent.
Scientific Research Applications
Neuroprotective Potential in Alzheimer's Disease
- Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) : A study reported the synthesis and evaluation of SP-04, a drug candidate designed for multi-target therapeutic neuroprotection as a treatment for Alzheimer's disease (AD). This compound inhibits acetylcholinesterase activity, increases acetylcholine levels, exhibits antioxidant properties, and provides neuroprotection against Ab42 toxicity in neuronal cell lines (Lecanu et al., 2010).
Chemiluminogenic Properties
- Chemiluminogenic Properties of Aryl Esters : Research on aryl esters of 9-carboxy-10-methylacridinium acid and related compounds revealed their chemiluminogenic properties in various organic environments. These studies contribute to understanding the physicochemical features and potential applications of these compounds in chemiluminescence (Krzymiński et al., 2010).
Gastric Antisecretory Properties
- 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives : A synthesis study on these derivatives showed their potent gastric antisecretory properties. This research expands the understanding of the therapeutic potential of these compounds in gastrointestinal disorders (Santilli et al., 1987).
Stability and Efficiency in Chemiluminescent Labels
- Hydroxamic and Sulphohydroxamic Acids : A series of these acids linked to 9-acridinecarboxylic acid were studied for their chemiluminescent properties. The results identified derivatives with promising stability and efficiency as chemiluminescent labels, relevant for analytical and diagnostic applications (Renotte et al., 2000).
Synthesis and Evaluation in Polyamides
- Polyamides containing Theophylline and Thymine : Studies on the synthesis of polyamides containing these compounds have been conducted, contributing to the development of novel polymeric materials with potential applications in various fields (Hattori & Kinoshita, 1979).
Metabolism Analysis
- Metabolites in Rat Plasma and Tissues : Research on the analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its metabolites in rat plasma and tissues provided insights into the metabolism and distribution of these compounds in biological systems (Jiang et al., 2007).
Cytotoxic Activity in Cancer Research
- Oleanolic Acid and Ursolic Acid Derivatives : The synthesis and evaluation of these derivatives revealed their significant in vitro anticancer activities, highlighting their potential as therapeutic agents in oncology (Liu et al., 2018).
properties
CAS RN |
38044-66-5 |
|---|---|
Molecular Formula |
C23H29N3OS |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
S-[2-(4-methylpiperazin-1-yl)ethyl] 9,9-dimethylacridine-10-carbothioate |
InChI |
InChI=1S/C23H29N3OS/c1-23(2)18-8-4-6-10-20(18)26(21-11-7-5-9-19(21)23)22(27)28-17-16-25-14-12-24(3)13-15-25/h4-11H,12-17H2,1-3H3 |
InChI Key |
RZQMVNZAKMZKOC-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCN(CC4)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCN(CC4)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-methyl-1-piperazinyl)ethyl) ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



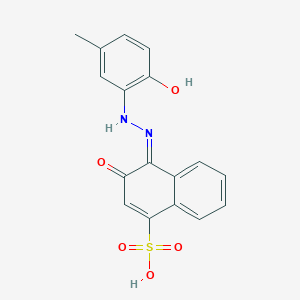

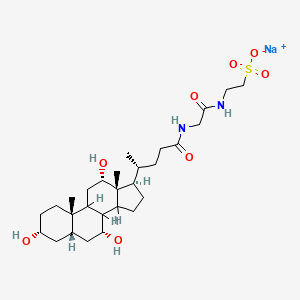
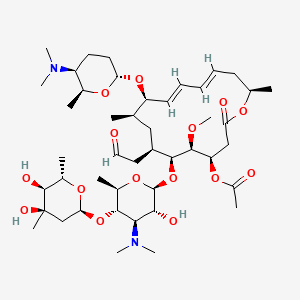


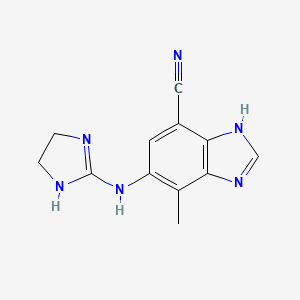

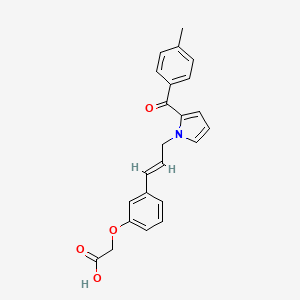

![3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B1663836.png)
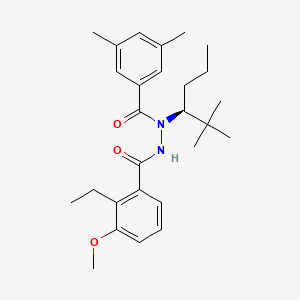

![N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide](/img/structure/B1663841.png)